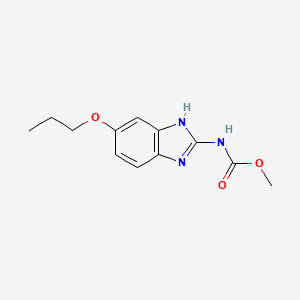

オキシベンダゾール

概要

説明

- この化合物は通常、白色から黄色がかった外観で、粉末、錠剤、またはペーストの形で見られます .

オキシベンダゾール: は、ベンゾイミダゾール系に属する広域スペクトル駆虫薬です。主に馬や一部の家畜などの動物における様々な寄生虫の感染を防ぐために使用されます。

製法

- オキシベンダゾールの合成には、いくつかの段階が含まれます:

アルキル化: 4-ヒドロキシアセトアミドは、水酸化カリウムの存在下でn-プロピルブロミドと反応してエーテル中間体を生成します。

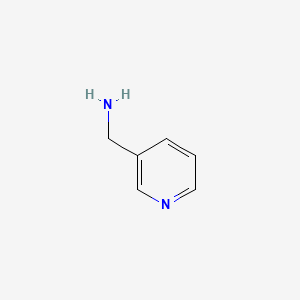

ニトロ化および還元: エーテル生成物のニトロ化は、アミド基にオルトの位置で行われ、続いて還元されてフェニレンジアミン誘導体を生成します。

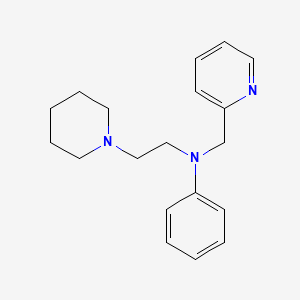

芳香族環化および脱離: S-メチルイソチオ尿素との反応により、グアニジン誘導体が生成され、続いてメチルメルカプタンが脱離して2-アミノベンゾイミダゾール系が生成されます。

科学的研究の応用

Veterinary Medicine: Oxibendazole is widely used in veterinary medicine to treat intestinal nematode infections in piglets at weaning and batch forming stages.

Other Applications:

作用機序

- オキシベンダゾールは、チューブリンのコルヒチン感受性部位に結合し、その重合または微小管への集合を阻害することにより、その効果を発揮します。 これにより、寄生虫の表皮と腸細胞に退行性変化が引き起こされます .

生化学分析

Biochemical Properties

Oxibendazole interacts with tubulin, a structural protein of microtubules . It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This interaction plays a crucial role in the biochemical reactions involving Oxibendazole.

Cellular Effects

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm . The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores .

Molecular Mechanism

Oxibendazole exerts its effects at the molecular level by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This leads to degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes, resulting in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth . Due to diminished energy production, the parasite is immobilized and eventually dies .

Temporal Effects in Laboratory Settings

It is known that Oxibendazole has a significant impact on the survival of helminths, leading to their eventual death .

Dosage Effects in Animal Models

Livestock, horses, and pets usually tolerate Oxibendazole very well . In horses and ruminants, no toxic effects were recorded when administered at 60x the therapeutic dose . Sheep tolerated unique oral doses of 300 to 600 mg/kg, or daily doses of 10 to 50 mg/kg/day during 5 days without showing toxic symptoms .

Metabolic Pathways

The metabolic pathways of Oxibendazole involve its interaction with tubulin, a structural protein of microtubules

準備方法

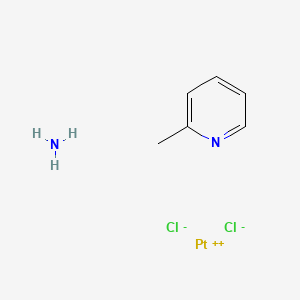

- The synthesis of oxibendazole involves several steps:

Alkylation: 4-Hydroxyacetamide reacts with n-propyl bromide in the presence of potassium hydroxide to yield an ether intermediate.

Nitration and Reduction: Nitration of the ether product proceeds at the position ortho to the amide group, followed by reduction to form a phenylenediamine derivative.

Aromatic Cyclization and Elimination: Reaction with S-methyl isothiourea leads to the formation of a guanidine derivative, which then eliminates methyl mercaptan to yield the 2-aminobenzimidazole system.

Acylation: Acylation with methyl chloroformate results in the formation of oxibendazole.

化学反応の分析

反応: オキシベンダゾールは、酸化、還元、置換など、様々な反応を起こすことができます。

一般的な試薬と条件: 特定の試薬と条件は、目的の変換によって異なります。たとえば、クロロギ酸メチルによるアシル化には、クロロギ酸メチル試薬を使用します。

主な生成物: アシル化段階から生成される主な生成物は、オキシベンダゾールそのものです。

科学研究への応用

獣医学: オキシベンダゾールは、離乳期と集団形成期の豚における腸線虫感染症の治療に、獣医学で広く使用されています.

その他の用途:

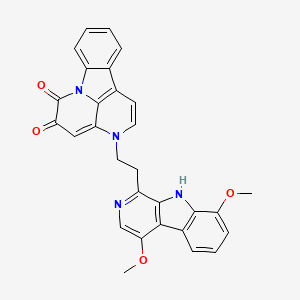

類似化合物との比較

独自性: オキシベンダゾールの強力な駆虫活性は、他の化合物とは異なります。

類似化合物: オキシベンダゾールは独自性がありますが、他のベンゾイミダゾール誘導体(フェンベンダゾールなど)は、同様の作用機序と用途を共有しています。

特性

IUPAC Name |

methyl N-(6-propoxy-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045625 | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Oxibendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

20559-55-1 | |

| Record name | Oxibendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20559-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxibendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020559551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxibendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04910 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxibendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxibendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxibendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXIBENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/022N12KJ0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

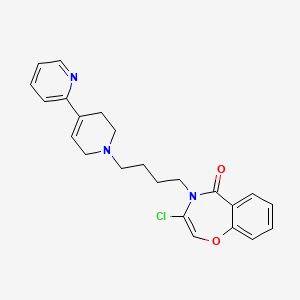

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

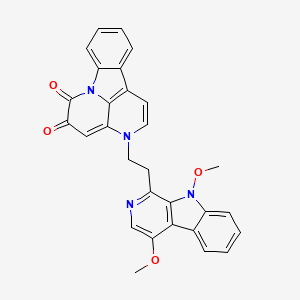

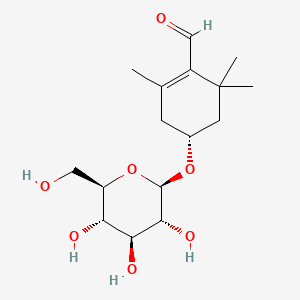

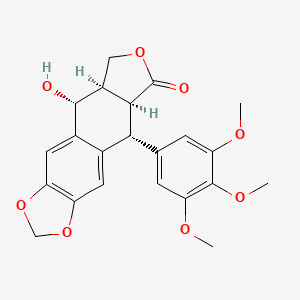

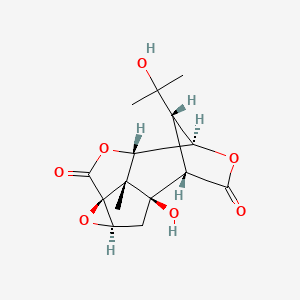

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。